molecular formula C17H12F6N2O2 B3060744 N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide CAS No. 7574-50-7

N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B3060744
CAS No.: 7574-50-7
M. Wt: 390.28 g/mol
InChI Key: OHZRTCGRKGZNAL-UHFFFAOYSA-N
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Description

N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide: is an organic compound with the molecular formula C17H12F6N2O2 and a molecular weight of 390.29 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are connected through a propanediamide linkage. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable propanediamide precursor under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the propanediamide .

Industrial Production Methods: Industrial production of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide
  • N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide

Comparison: N,N’-bis[4-(trifluoromethyl)phenyl]propanediamide is unique due to the position of the trifluoromethyl groups on the phenyl rings. This positional difference can significantly impact the compound’s chemical reactivity, physical properties, and biological activity. For instance, the 4-position trifluoromethyl groups may confer different steric and electronic effects compared to the 3- or 2-position, leading to variations in the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2/c18-16(19,20)10-1-5-12(6-2-10)24-14(26)9-15(27)25-13-7-3-11(4-8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRTCGRKGZNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363350
Record name 8G-904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7574-50-7
Record name 8G-904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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